molecular formula C18H11BrFN5O3 B2361569 2-(5-bromo-2-hydroxyphenyl)-9-(2-fluorophenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide CAS No. 941931-40-4

2-(5-bromo-2-hydroxyphenyl)-9-(2-fluorophenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide

Cat. No. B2361569
CAS RN: 941931-40-4
M. Wt: 444.22
InChI Key: SJTUTSUJWTXJTC-UHFFFAOYSA-N
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Description

2-(5-bromo-2-hydroxyphenyl)-9-(2-fluorophenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide is a useful research compound. Its molecular formula is C18H11BrFN5O3 and its molecular weight is 444.22. The purity is usually 95%.
BenchChem offers high-quality 2-(5-bromo-2-hydroxyphenyl)-9-(2-fluorophenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(5-bromo-2-hydroxyphenyl)-9-(2-fluorophenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Chemical Synthesis and Derivatives

  • Compounds related to 2-(5-bromo-2-hydroxyphenyl)-9-(2-fluorophenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide have been explored in various studies. For instance, Ma et al. (2007) isolated bromophenols C-N coupled with nucleoside base derivatives from the red alga Rhodomela confervoides, which showed similarities in structure and synthesis methods (Ma et al., 2007).
  • Robins et al. (1995) discussed the conversion of ribonucleosides into various analogs, revealing efficient synthesis pathways that could be relevant for similar compounds (Robins et al., 1995).
  • Ghosh et al. (1999) studied analogs of A77 1726, the active metabolite of the immunosuppressive drug leflunomide, which shares structural similarities with the compound (Ghosh, Zheng, & Uckun, 1999).

Biological and Pharmacological Applications

  • Zhao et al. (2018) synthesized a series of purine derivatives that showed potent antiproliferative activities on human cancer cell lines, indicating potential therapeutic applications for similar compounds (Zhao et al., 2018).
  • Hirokawa et al. (2000) described the synthesis of a carboxylic acid moiety of a potent dopamine and serotonin receptors antagonist, highlighting the neuropharmacological potential of structurally similar compounds (Hirokawa, Horikawa, & Kato, 2000).

Structural and Analytical Studies

  • Elliott et al. (1986) synthesized thymidine derivatives with haloacetamido and other groups, contributing to the understanding of purine and pyrimidine metabolism, relevant to the structural analysis of the compound (Elliott, Brockman, & Montgomery, 1986).
  • Bąk et al. (2020) focused on the synthesis and characterization of N-(disubstituted-phenyl)-3-hydroxynaphthalene-2-carboxamide derivatives, which might offer insights into the structure-activity relationships of similar compounds (Bąk et al., 2020).

properties

IUPAC Name

2-(5-bromo-2-hydroxyphenyl)-9-(2-fluorophenyl)-8-oxo-7H-purine-6-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H11BrFN5O3/c19-8-5-6-12(26)9(7-8)16-22-13(15(21)27)14-17(24-16)25(18(28)23-14)11-4-2-1-3-10(11)20/h1-7,26H,(H2,21,27)(H,23,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJTUTSUJWTXJTC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)N2C3=NC(=NC(=C3NC2=O)C(=O)N)C4=C(C=CC(=C4)Br)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H11BrFN5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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